3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl and ethyl esters, as well as an azabicyclo heptane core. Such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic utility.
Mechanism of Action
Target of Action
The primary targets of the compound “3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods such as in vitro assays, cellular assays, and in vivo animal models.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and consequently its activity. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the tert-butyl and ethyl ester groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specialized properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-O-tert-butyl 2-O-methyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 3-O-tert-butyl 2-O-ethyl (2R)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxamide
Uniqueness
What sets 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate apart from similar compounds is its specific stereochemistry and functional group arrangement. These features can significantly influence its reactivity, biological activity, and potential applications. For instance, the (2S) configuration may result in different interactions with biological targets compared to the (2R) configuration, leading to distinct pharmacological profiles.
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKXPGWOXKXHL-ILDUYXDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.